

A Technical Guide to 2-Ethyl-3'-methoxybenzophenone: Synthesis, Characterization, and Research Applications

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Compound of Interest

Compound Name: 2-Ethyl-3'-methoxybenzophenone

CAS No.: 750633-65-9

Cat. No.: B1323938

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Introduction:

In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone, serving as the foundation for a multitude of compounds with diverse biological and photophysical properties. This guide provides an in-depth technical overview of a novel derivative, **2-Ethyl-3'-methoxybenzophenone**. As this compound is not readily found in commercial catalogs and lacks a registered CAS number, this document serves as a comprehensive manual for its de novo synthesis, rigorous characterization, and potential applications for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

I. Chemical Identity and Properties

While a registered CAS number for **2-Ethyl-3'-methoxybenzophenone** has not been identified in comprehensive databases such as SciFinder and Reaxys, its chemical identity is defined by

its structure. The systematic IUPAC name for this compound is (2-ethylphenyl)(3-methoxyphenyl)methanone.

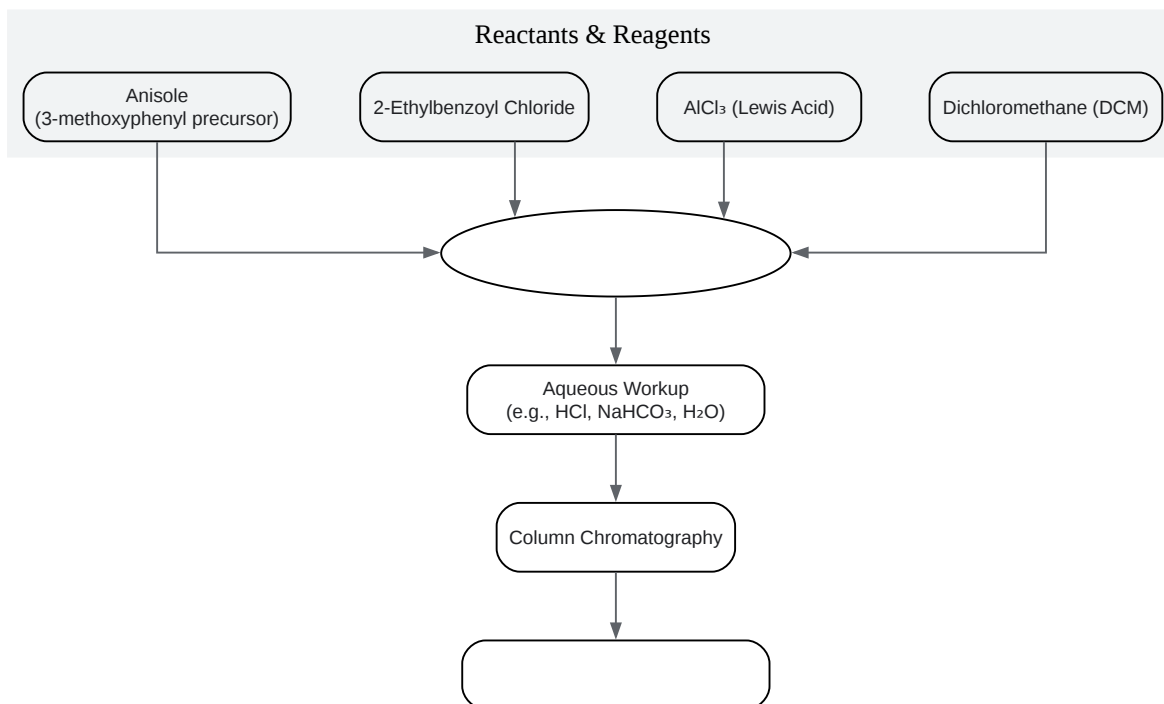
Table 1: Predicted Physicochemical Properties of **2-Ethyl-3'-methoxybenzophenone**

| Property | Predicted Value | Notes |
|-------------------|---|--|
| Molecular Formula | C ₁₆ H ₁₆ O ₂ | |
| Molecular Weight | 240.30 g/mol | |
| Appearance | Likely a pale yellow oil or low-melting solid | Based on similar benzophenone derivatives. |
| Boiling Point | > 300 °C (at 760 mmHg) | Estimated based on related structures. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Typical for benzophenone derivatives. |
| XLogP3 | ~4.5 | An indicator of lipophilicity. |

II. Synthesis of **2-Ethyl-3'-methoxybenzophenone**

The most direct and established method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.^{[1][2][3]} This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.^{[2][3]} For the synthesis of **2-Ethyl-3'-methoxybenzophenone**, this involves the reaction of anisole (methoxybenzene) with 2-ethylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of **2-Ethyl-3'-methoxybenzophenone** via Friedel-Crafts Acylation



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Caption: Workflow for the synthesis of **2-Ethyl-3'-methoxybenzophenone**.

Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- **Addition of Acyl Chloride:** Cool the suspension to 0°C in an ice bath. Add 2-ethylbenzoyl chloride (1.0 equivalent) dropwise to the stirred suspension.
- **Addition of Anisole:** After stirring for 15 minutes, add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the

temperature at 0°C.

- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Workup:** Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

III. Spectroscopic Characterization and Validation

Given the novelty of this compound, thorough spectroscopic analysis is crucial for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two substituted rings, as well as the ethyl group. The aromatic region (typically δ 7.0-8.0 ppm) will likely display complex splitting patterns due to the substitution. The ethyl group should present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃). The methoxy group will appear as a singlet around δ 3.8 ppm.
- **¹³C NMR:** The carbon NMR spectrum will provide evidence for all 16 carbon atoms. The carbonyl carbon (C=O) is expected to resonate downfield (around δ 195-200 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, and the carbons of the ethyl and methoxy groups will be in the upfield region.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **2-Ethyl-3'-methoxybenzophenone**

| Assignment | Predicted ^1H NMR (ppm) | Predicted ^{13}C NMR (ppm) |
|----------------------------------|----------------------------------|-------------------------------------|
| Carbonyl (C=O) | - | ~196.5 |
| Aromatic CH | 7.0 - 7.8 | 115 - 140 |
| Aromatic C (quaternary) | - | 130 - 160 |
| -OCH ₃ | ~3.8 (s, 3H) | ~55.5 |
| -CH ₂ CH ₃ | ~2.7 (q, 2H) | ~26.0 |
| -CH ₂ CH ₃ | ~1.2 (t, 3H) | ~15.0 |

B. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the range of 1650-1670 cm^{-1} . Other significant peaks will include C-H stretches from the aromatic rings and the ethyl group, and C-O stretches from the methoxy group.

C. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula ($\text{C}_{16}\text{H}_{16}\text{O}_2$) by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show characteristic fragmentation patterns for benzophenones.

IV. Potential Applications and Research Directions

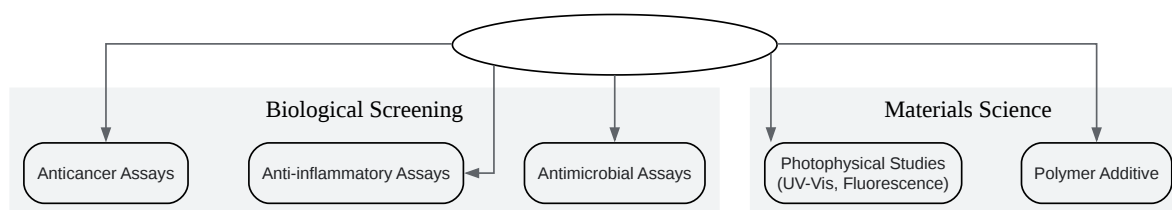
While the specific biological activities and material properties of **2-Ethyl-3'-methoxybenzophenone** are yet to be determined, the benzophenone scaffold is a well-established pharmacophore and photophore.

A. Drug Discovery and Medicinal Chemistry

Many benzophenone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of the ethyl and

methoxy groups on the phenyl rings of **2-Ethyl-3'-methoxybenzophenone** may modulate its interaction with biological targets. This novel compound could be screened for various biological activities.

Diagram 2: Potential Research Pathways for **2-Ethyl-3'-methoxybenzophenone**



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Caption: Potential areas of investigation for **2-Ethyl-3'-methoxybenzophenone**.

B. Photochemistry and Materials Science

Benzophenones are widely used as photoinitiators and UV stabilizers. The electronic properties of **2-Ethyl-3'-methoxybenzophenone**, influenced by the electron-donating ethyl and methoxy groups, could be of interest for these applications.

V. Safety and Handling

As a novel compound, **2-Ethyl-3'-methoxybenzophenone** should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. A full safety assessment should be conducted before scaling up the synthesis.

VI. Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of the novel compound **2-Ethyl-3'-methoxybenzophenone**. By following the detailed protocols and characterization methodologies, researchers can confidently produce and validate this molecule, opening avenues for new discoveries in drug

development and materials science. The absence of a pre-existing body of literature for this specific compound underscores the opportunity for original research and contribution to the chemical sciences.

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